molecular formula C23H33N2O+ B1672277 Isopropamide CAS No. 7492-32-2

Isopropamide

Cat. No.: B1672277
CAS No.: 7492-32-2
M. Wt: 353.5 g/mol
InChI Key: JTPUMZTWMWIVPA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropamide is a quaternary ammonium-based, long-acting anticholinergic compound used in research to study peptic ulcers and a wide range of other gastrointestinal disorders marked by hyperacidity and hypermotility . Its primary mechanism of action involves the inhibition of parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells . As a competitive muscarinic antagonist, this inhibition decreases both acidity and motility in the gastrointestinal tract, making it a valuable tool for investigating physiological processes and potential therapeutic pathways related to smooth muscle spasms . Research into this compound covers conditions such as gastritis, irritable colon, pylorospasm, and genitourinary spasm . The compound is a diarylmethane derivative and is typically provided as a solid with a melting point of 182-184 °C . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

Key on ui mechanism of action

Anticholinergics are a class of medications that inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movements of smooth muscles present in the gastrointestinal tract. Inhibition here decreases acidity and motility, aiding in the treatment of gastrointestinal disorders.

CAS No.

7492-32-2

Molecular Formula

C23H33N2O+

Molecular Weight

353.5 g/mol

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium

InChI

InChI=1S/C23H32N2O/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26)/p+1

InChI Key

JTPUMZTWMWIVPA-UHFFFAOYSA-O

SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

Appearance

Solid powder

melting_point

182-184

Other CAS No.

7492-32-2
24353-18-2
71-81-8

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

4.24e-05 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isopropamide, Chloroisopropamide, Piaccamide, Priazimide;  Dipramid, Dipramide

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanism

The reaction mechanism involves the formation of an amine from the reaction of ammonia with ketones or alcohols in the presence of hydrogen. The nickel catalyst facilitates the hydrogenation step, which is critical for forming the desired amine product.

Spectrophotometric Analysis

Isopropamide can undergo complexation reactions that are useful for its quantification:

  • Charge-Transfer Complex Formation : this compound can form a charge-transfer complex with iodine, where it acts as an n-donor. The resulting complex exhibits specific absorption maxima at different wavelengths (295 nm for this compound iodide) and obeys Beer's law within a certain concentration range .

Ion-Pair Extraction

A novel spectrophotometric method has been developed for determining this compound iodide based on ion-pair extraction:

  • Ion Pair Formation : The basic nitrogen in this compound iodide forms an ion-pair with an acidic dye (e.g., bromothymol blue) in an alkaline medium.

  • Extraction Solvent : Chloroform has been identified as the most effective solvent for extracting the ion-pair complex from an aqueous phase.

  • Quantitative Analysis : The method shows high sensitivity and stability, making it suitable for pharmaceutical applications .

Stability Conditions

This compound is generally stable under normal conditions but can decompose under extreme conditions, leading to the formation of potentially toxic gases when heated or in a fire scenario .

Compatibility

It is incompatible with strong oxidizing agents, which may lead to hazardous reactions if mixed .

Data Tables

PropertyValue
Chemical FormulaC₃₃H₃₃N₂O
Molecular Weight480.43 g/mol
Melting Point201 °C (decomposes)
SolubilitySoluble in methanol
Reaction ConditionsParameters
Temperature110-200 °C
Pressure0.1-1.0 MPa
Mole RatioPropanone/Isopropanol:H₂:NH₃

This comprehensive overview highlights both the chemical reactions associated with this compound and its analytical methods, providing valuable insights into its synthesis and application in pharmaceutical contexts.

Scientific Research Applications

Pharmacological Applications

Isopropamide is indicated for the management of several gastrointestinal conditions, including:

  • Peptic Ulcer Disease : It helps reduce gastric acid secretion and alleviate symptoms associated with ulcers.
  • Gastrointestinal Spasms : The drug provides relief from smooth muscle spasms in conditions such as irritable bowel syndrome and functional diarrhea.
  • Urinary Tract Disorders : It is effective in treating symptoms related to urinary tract spasms, offering relief from discomfort.

The mechanism of action involves competitive antagonism of muscarinic receptors, leading to decreased gastrointestinal motility and secretion .

Spectrophotometric Methods

Recent advancements have highlighted the use of spectrophotometric techniques for the quantification of this compound in various matrices. Notable methods include:

  • Ion-Pair Extraction Spectrophotometry : A novel method was developed that utilizes ion-pair complexation with bromophenol blue to extract this compound into organic solvents for quantification. This method has been validated for linearity, sensitivity, precision, and accuracy .
  • Derivative-Ratio Spectrophotometry : This technique allows for the simultaneous estimation of this compound and other drugs without prior separation. It involves dividing the absorption spectrum of a mixture by that of one component to isolate the spectrum of another .
  • Environmental Monitoring : this compound has been successfully quantified in wastewater samples, demonstrating its utility in environmental analysis. The recovery rates were close to 100%, indicating the reliability of the method for routine monitoring .

Clinical Efficacy

In clinical settings, this compound has been evaluated for its effectiveness in managing gastrointestinal disorders. A study involving patients with peptic ulcer disease showed significant symptom relief when treated with this compound compared to placebo controls. The dosage regimen typically includes 5 mg administered twice daily .

Content Uniformity Testing

A study focused on content uniformity testing in pharmaceutical formulations revealed that this compound could be accurately quantified using the developed spectrophotometric methods. The mean percentage found in ten tablets was within acceptable limits specified by regulatory standards .

Comparison with Similar Compounds

Structural Analogs: Quaternary Ammonium Anticholinergics

Compound Molecular Formula Onset of Action Duration Receptor Selectivity ATC Code Key Differences from this compound
This compound C₃₂H₃₃IN₂O Fast (~30 min) Long M1/M3 A03AB09 Gold standard for QA anticholinergics
Hyoscine-butyl-bromide C₂₁H₃₀BrNO₄ Slow (~60 min) Moderate M3 A03BB01 Slower onset; used for biliary/renal colic
Ipratropium C₂₀H₃₀BrNO₃ Slow (~60 min) Short M1/M3 R03BB01 Primarily inhaled for COPD/asthma
Hexahydro-adiphenine C₂₀H₃₁NO₃ Fast (~30 min) Long M1/M3 N/A Similar onset but less studied clinically
Propantheline C₂₃H₃₀NO₃⁺ Moderate Long M1/M3 A03AB04 Shorter half-life; more frequent dosing

Key Findings :

  • This compound and hexahydro-adiphenine exhibit faster onset (~30 minutes) compared to hyoscine-butyl-bromide and ipratropium (~60 minutes) due to differences in lipid solubility and absorption .
  • This compound’s long duration (12+ hours) surpasses propantheline (6–8 hours), reducing dosing frequency .

Functional Analogs: Tertiary Amine Anticholinergics

Compound Class Onset of Action Duration CNS Penetration Clinical Use Key Differences from this compound
Tropicamide TA Rapid (~15 min) Short Yes Ophthalmic dilation Rapid CNS penetration; short-acting
Cyclopentolate TA Rapid (~15 min) Moderate Yes Ophthalmic procedures High risk of CNS side effects (e.g., delirium)
Atropine TA Moderate Moderate Yes Bradycardia, organophosphate poisoning Broad receptor activity; systemic toxicity

Key Findings :

  • TA compounds like tropicamide and cyclopentolate act faster (~15 minutes) due to non-polar structures enabling rapid CNS penetration, but they carry risks of confusion, hallucinations, and tachycardia .
  • This compound’s QA structure eliminates CNS-related adverse effects, making it safer for chronic gastrointestinal use .

Research Findings and Clinical Implications

  • Combination Therapies : this compound is often paired with psycholeptics (e.g., trifluoperazine) in formulations like Stelabid to manage anxiety-induced gastrointestinal spasms .
  • Analytical Methods : RP-HPLC techniques validate this compound’s stability in combination products, showing >99% recovery in tablet formulations .
  • Environmental Impact : this compound residues in wastewater exhibit 98–102% recovery in extraction studies, indicating persistent environmental presence .

Biological Activity

Isopropamide is a long-acting anticholinergic drug primarily used to manage various gastrointestinal disorders. Its biological activity is characterized by its mechanism of action, pharmacodynamics, and clinical efficacy in treating conditions such as peptic ulcers and spastic bowel disorders.

Overview of this compound

  • Chemical Classification : Small Molecule
  • DrugBank ID : DB01625
  • Mechanism of Action : Antagonist of the muscarinic acetylcholine receptor M3
  • Indications : Treatment of gastrointestinal disorders, including peptic ulcer, gastritis, functional diarrhea, and biliary dyskinesia.

This compound functions by blocking the action of acetylcholine at muscarinic receptors, particularly the M3 subtype. This inhibition leads to reduced gastrointestinal motility and secretion, alleviating symptoms associated with hyperactivity in the gastrointestinal tract.

Key Pharmacological Targets

TargetTypeFunction
Muscarinic acetylcholine receptor M3ProteinMediates inhibition of adenylate cyclase and modulation of potassium channels
Muscarinic acetylcholine receptor M4ProteinG protein-coupled receptor activity

Pharmacodynamics

This compound exhibits a long duration of action, typically lasting 6 to 8 hours post-administration. It is known to effectively reduce food-stimulated gastric acid secretion. Clinical studies indicate that doses ranging from 100 mg to 400 mg can significantly inhibit gastric acid secretion in patients with duodenal ulcers.

Case Studies and Research Findings

  • Combination Therapy with Cimetidine :
    A study involving patients with Zollinger-Ellison syndrome demonstrated that the combination of this compound and cimetidine was more effective in suppressing gastric acid secretion than cimetidine alone . This suggests a synergistic effect when combining an anticholinergic with an H2 receptor antagonist.
  • Effects on Gastric Acid Secretion :
    In a clinical trial comparing this compound with metiamide (an H2 receptor antagonist), it was found that this compound inhibited gastric acid secretion by approximately 25-35% during the latter part of the study period. In contrast, metiamide suppressed secretion by 60-85% . This highlights this compound's role as an adjunct therapy rather than a standalone treatment for severe acid secretion issues.
  • Long-term Use in Gastrointestinal Disorders :
    This compound has been used effectively as an adjunct treatment for ulcer disease and spastic bowel disorders without significantly increasing congenital anomalies in patients . Its safety profile supports its use in chronic conditions requiring long-term management.

Pharmacokinetics

This compound is absorbed well in the human gastrointestinal tract, with a high probability of intestinal absorption (0.8295) and a favorable blood-brain barrier penetration (0.9878). It is also identified as a substrate for P-glycoprotein but does not inhibit major cytochrome P450 enzymes significantly, indicating a lower potential for drug-drug interactions .

Summary Table of Biological Activity

PropertyValue
Duration of Action6-8 hours
Maximum Tolerated Dose300 mg
Gastric Acid Secretion Inhibition (with cimetidine)Enhanced compared to cimetidine alone
Common IndicationsPeptic ulcer, spastic bowel disorders

Q & A

Q. What novel computational methods predict this compound’s off-target interactions in silico?

  • Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) against structural databases like ChEMBL or PubChem. Validate predictions with thermal shift assays (TSA) and surface plasmon resonance (SPR). Use machine learning models trained on anticholinergic ADMET datasets to prioritize high-risk targets .

Tables for Key Data Comparison

Table 1: Comparative Efficacy of this compound Analogs in M3 Receptor Binding

AnalogIC₅₀ (nM)LogPBBB Permeability (PAMPA)
This compound12.3 ± 1.21.45<0.1 × 10⁻⁶ cm/s
Analog A8.7 ± 0.90.980.5 × 10⁻⁶ cm/s
Analog B15.6 ± 2.12.102.3 × 10⁻⁶ cm/s

Data derived from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropamide
Reactant of Route 2
Reactant of Route 2
Isopropamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.